![molecular formula C16H20N4O2 B056394 2-[4-[[4-(2-Hydroxyethylamino)phenyl]diazenyl]anilino]ethanol CAS No. 120404-26-4](/img/structure/B56394.png)
2-[4-[[4-(2-Hydroxyethylamino)phenyl]diazenyl]anilino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-N-(beta-Hydroxyethylamino)azobenzene is an aromatic azo compound characterized by the presence of two phenyl rings connected by an azo bond (–N=N–) and substituted with beta-hydroxyethylamino groups. This compound belongs to the broader class of azobenzenes, which are well-known for their versatile applications in various fields, including dyes, photochemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-N-(beta-Hydroxyethylamino)azobenzene typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. The classical methods include:
Azo Coupling Reaction: This involves the coupling of diazonium salts with activated aromatic compounds under acidic conditions.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial Production Methods
Industrial production of 4,4’-N-(beta-Hydroxyethylamino)azobenzene follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-N-(beta-Hydroxyethylamino)azobenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the azo group to azoxy or nitro compounds under oxidative conditions.
Reduction: The azo group can be reduced to hydrazo or amine derivatives using reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
Oxidation: Azoxybenzenes and nitrobenzenes.
Reduction: Hydrazo compounds and aniline derivatives.
Substitution: Various substituted azobenzenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-N-(beta-Hydroxyethylamino)azobenzene has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4,4’-N-(beta-Hydroxyethylamino)azobenzene involves photoisomerization, where the compound switches between trans and cis configurations upon exposure to light. This photoisomerization affects the compound’s electronic and steric properties, enabling it to interact with various molecular targets. In biological systems, it can modulate the activity of proteins and ion channels by altering their conformation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azobenzene: The parent compound with no substituents.
4,4’-Dihydroxyazobenzene: Substituted with hydroxy groups at the 4 positions.
4,4’-Diaminoazobenzene: Substituted with amino groups at the 4 positions.
Uniqueness
4,4’-N-(beta-Hydroxyethylamino)azobenzene is unique due to the presence of beta-hydroxyethylamino groups, which enhance its solubility and reactivity. This makes it particularly useful in applications requiring water-soluble azo compounds and in studies involving biological systems where solubility is crucial .
Eigenschaften
CAS-Nummer |
120404-26-4 |
|---|---|
Molekularformel |
C16H20N4O2 |
Molekulargewicht |
300.36 g/mol |
IUPAC-Name |
2-[4-[[4-(2-hydroxyethylamino)phenyl]diazenyl]anilino]ethanol |
InChI |
InChI=1S/C16H20N4O2/c21-11-9-17-13-1-5-15(6-2-13)19-20-16-7-3-14(4-8-16)18-10-12-22/h1-8,17-18,21-22H,9-12H2 |
InChI-Schlüssel |
ILDXQYVFZBZVQJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO |
Kanonische SMILES |
C1=CC(=CC=C1NCCO)N=NC2=CC=C(C=C2)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


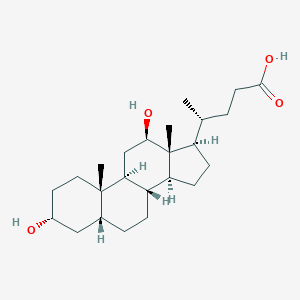
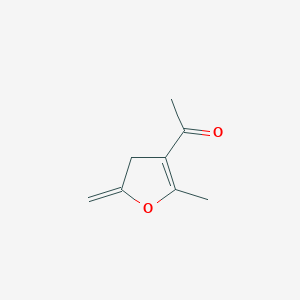
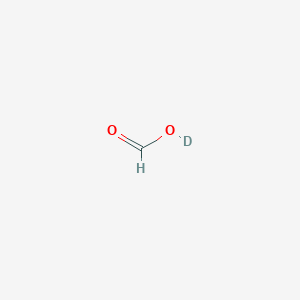
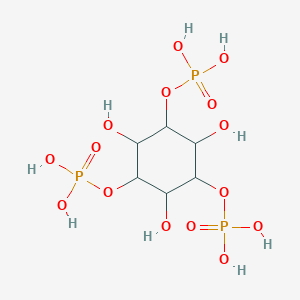
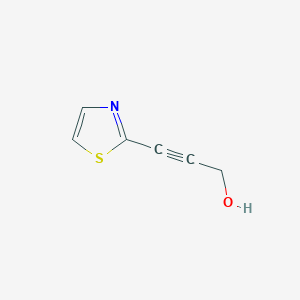

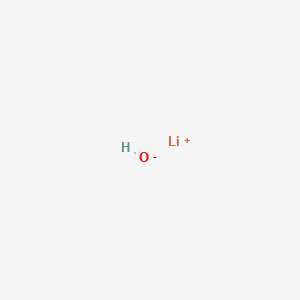
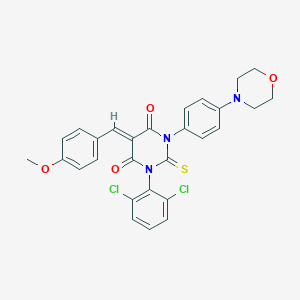
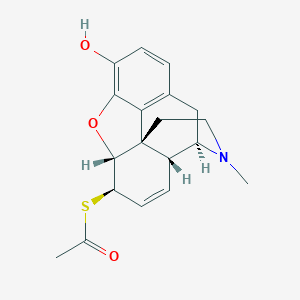
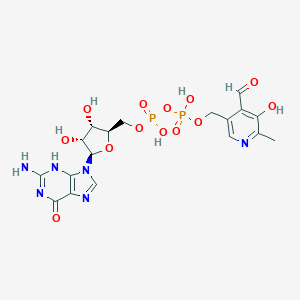

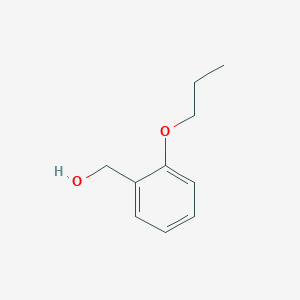
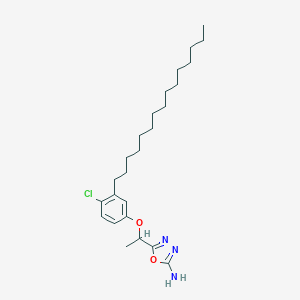
![Silane, (1,1-dimethylethyl)[(1-ethoxycyclopropyl)oxy]dimethyl-(9CI)](/img/structure/B56346.png)
